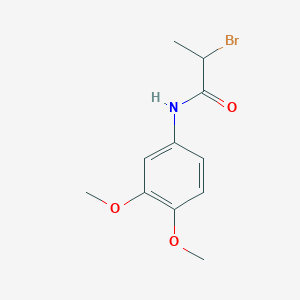

2-bromo-N-(3,4-dimetoxi fenil)propanamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-bromo-N-(3,4-dimethoxyphenyl)propanamide is a brominated amide with potential applications in various chemical processes. While the specific compound is not directly discussed in the provided papers, related compounds and their properties and reactions can offer insights into its behavior. For instance, the synthesis and molecular structure of a similar compound, 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, have been explored, indicating the potential for fluorescent properties and applications in polymerization processes .

Synthesis Analysis

The synthesis of related brominated compounds often involves the introduction of a bromine atom into an aromatic system. For example, the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was achieved and analyzed using techniques such as NMR and FT-IR spectroscopies, high-resolution mass spectrometry, and single-crystal X-ray diffraction . Similarly, the synthesis of 77Br-labelled 2-(4-bromo-2,5-dimethoxyphenyl)-isopropylamine was developed using a one-pot synthesis with N-chlorotetrafluorosuccinimide and carrier-free bromide, indicating a potential pathway for synthesizing related brominated amides .

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex and is often determined using X-ray diffraction. The related compound mentioned in paper crystallizes in the monoclinic system and belongs to the P21/c space group, with specific lattice parameters provided. This detailed structural information is crucial for understanding the compound's interactions and reactivity .

Chemical Reactions Analysis

Brominated compounds can participate in various chemical reactions, including catalysis and rearrangements. For instance, bromide ions can catalyze the dimerization of certain compounds, as seen in the dimerization of 3,3-diphenyl-6-oxa-3-silabicyclo[3.1.0]hexane . Additionally, the use of Br/Cl has been shown to promote regioselective gold-catalyzed rearrangement of propargylic carboxylates, leading to the synthesis of complex diene structures . These reactions demonstrate the versatility of brominated compounds in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can vary widely. For example, the solubility of {C, N, N'-2,6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides in water and other polar solvents versus apolar solvents indicates the influence of the bromine atom on the compound's overall polarity and solubility . NMR spectroscopy can reveal the molecular geometry and electronic environment of brominated compounds, providing insights into their reactivity and potential applications .

Aplicaciones Científicas De Investigación

Investigación de Sustancias Psicoactivas

“2-bromo-N-(3,4-dimetoxi fenil)propanamida” comparte una estructura similar con 25B-NBF, una nueva sustancia psicoactiva clasificada como una fenetilamina . Es un agonista potente del receptor de 5-hidroxitriptamina . Por lo tanto, podría utilizarse potencialmente en la investigación relacionada con las sustancias psicoactivas y sus efectos sobre el cuerpo humano.

Estudios de Metabolismo y Eliminación

Se sabe poco sobre las propiedades de metabolismo y eliminación de sustancias como “this compound” desde su descubrimiento . Por lo tanto, podría utilizarse en estudios destinados a comprender las características metabólicas de tales sustancias en hepatocitos humanos .

Propiedades

IUPAC Name |

2-bromo-N-(3,4-dimethoxyphenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3/c1-7(12)11(14)13-8-4-5-9(15-2)10(6-8)16-3/h4-7H,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELKSBIJCLTLSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=C(C=C1)OC)OC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1292981.png)

![2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine](/img/structure/B1292982.png)

![2-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292985.png)

![2-[(5-{[(3-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1292988.png)

![3-(aminomethyl)-N-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B1292992.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide](/img/structure/B1293000.png)